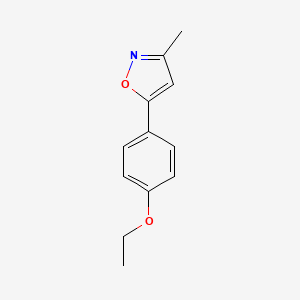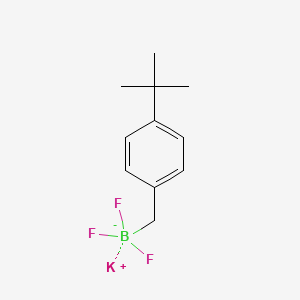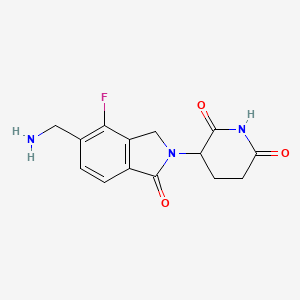
3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of certain blood disorders such as sickle cell disease and β-thalassemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine-2,6-dione core and subsequent functionalization. One common method involves the use of acetates and acrylamides as starting materials, which undergo Michael addition and intramolecular nucleophilic substitution processes . The reaction is promoted by potassium tert-butoxide and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These actions are beneficial in the treatment of sickle cell disease and β-thalassemia, as they help alleviate the symptoms associated with these conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Piperidine-2,6-dione derivatives
Uniqueness
3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione stands out due to its specific functional groups, which confer unique biological activities. The presence of the aminomethyl and fluoro groups enhances its interaction with molecular targets, making it more effective in its therapeutic applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H14FN3O3 |
|---|---|
Peso molecular |
291.28 g/mol |
Nombre IUPAC |
3-[6-(aminomethyl)-7-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14FN3O3/c15-12-7(5-16)1-2-8-9(12)6-18(14(8)21)10-3-4-11(19)17-13(10)20/h1-2,10H,3-6,16H2,(H,17,19,20) |
Clave InChI |
RAIJXYINMXCOIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
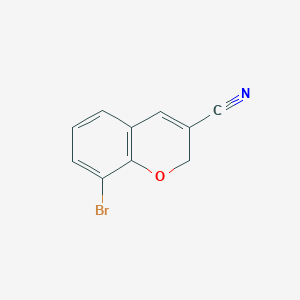
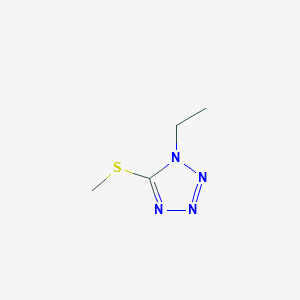

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
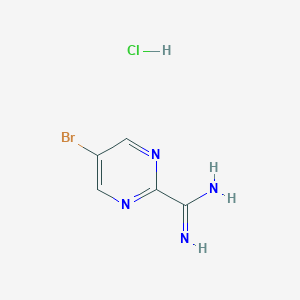
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
